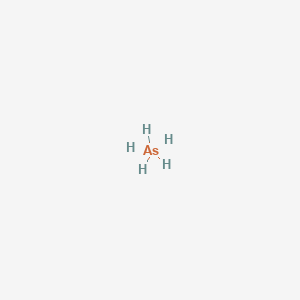
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)-, also known as A-177430, is a chemical compound with the molecular formula C22H33N3O5. It is identified by its unique ingredient identifier (UNII) 6Q34G5plnl. This compound is notable for its specific molecular structure and properties, which make it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- involves several steps, typically starting with the preparation of the core structure followed by the addition of functional groups. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired molecular configuration. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure .
Scientific Research Applications
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. Industrial applications include its use in the development of new materials or as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors that play a role in the compound’s effects .
Comparison with Similar Compounds
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar molecular structures or functional groups. The comparison can focus on differences in reactivity, stability, or biological activity, which can provide insights into the specific advantages or limitations of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- .
Properties
CAS No. |
210484-07-4 |
|---|---|
Molecular Formula |
C22H33N3O5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(7R,8R,11S)-7-N-hydroxy-11-N-methyl-8-(2-methylpropyl)-9-oxo-2-oxa-10-azabicyclo[11.2.2]heptadeca-1(15),13,16-triene-7,11-dicarboxamide |
InChI |
InChI=1S/C22H33N3O5/c1-14(2)12-18-17(21(27)25-29)6-4-5-11-30-16-9-7-15(8-10-16)13-19(22(28)23-3)24-20(18)26/h7-10,14,17-19,29H,4-6,11-13H2,1-3H3,(H,23,28)(H,24,26)(H,25,27)/t17-,18-,19+/m1/s1 |
InChI Key |
BJOZETKUSDMMAN-QRVBRYPASA-N |
SMILES |
CC(C)CC1C(CCCCOC2=CC=C(CC(NC1=O)C(=O)NC)C=C2)C(=O)NO |
Isomeric SMILES |
CC(C)C[C@@H]1[C@@H](CCCCOC2=CC=C(C[C@H](NC1=O)C(=O)NC)C=C2)C(=O)NO |
Canonical SMILES |
CC(C)CC1C(CCCCOC2=CC=C(CC(NC1=O)C(=O)NC)C=C2)C(=O)NO |
Synonyms |
A 177430 A-177430 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)

![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
![(16Z,18Z)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B1242741.png)



![N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B1242748.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)

